molecular formula C20H37N3O4Sn B14509506 Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate CAS No. 62676-59-9

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate

Katalognummer: B14509506
CAS-Nummer: 62676-59-9
Molekulargewicht: 502.2 g/mol
InChI-Schlüssel: LBWPSDGKNHOTCK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is an organotin compound that features a triazole ring substituted with diethyl ester groups and a tributylstannyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of a triazole precursor with a tributylstannyl reagent under specific conditions. One common method includes the use of a palladium-catalyzed stannylation reaction, where the triazole precursor is reacted with tributyltin chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The triazole ring also contributes to the compound’s reactivity by providing a stable framework for functionalization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 2-(tributylstannyl)-2H-1,2,3-triazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which provides a versatile platform for chemical modifications. The presence of both ester and stannyl groups allows for a wide range of reactions, making it a valuable compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

62676-59-9

Molekularformel

C20H37N3O4Sn

Molekulargewicht

502.2 g/mol

IUPAC-Name

diethyl 2-tributylstannyltriazole-4,5-dicarboxylate

InChI

InChI=1S/C8H11N3O4.3C4H9.Sn/c1-3-14-7(12)5-6(10-11-9-5)8(13)15-4-2;3*1-3-4-2;/h3-4H2,1-2H3,(H,9,10,11,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

LBWPSDGKNHOTCK-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)N1N=C(C(=N1)C(=O)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.